What is the structure of 5-Bromo-2-methyl-1-benzothiophene?
What is the structure of 5-Bromo-2-methyl-1-benzothiophene?
An in-depth technical analysis of 5-Bromo-2-methyl-1-benzothiophene requires a multifaceted approach, bridging fundamental structural elucidation with its practical applications in synthetic chemistry and drug design. By dissecting the molecule's regiochemistry, electronic distribution, and reactivity profile, researchers can leverage this scaffold to construct complex active pharmaceutical ingredients (APIs) and advanced organic materials.
Structural Elucidation & Physicochemical Profile
5-Bromo-2-methyl-1-benzothiophene (often abbreviated as 5-BMBT) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a thiophene ring[1]. Its architecture is defined by three critical structural nodes, each imparting specific chemical behaviors:
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The Benzothiophene Core: An electron-rich aromatic system that serves as a robust, lipophilic scaffold. It is a well-established bioisostere for indole, benzofuran, and naphthalene.
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The C2-Methyl Group: A strategically placed electron-donating group (EDG). In unsubstituted benzothiophenes, the C2 position is highly nucleophilic and prone to unwanted electrophilic aromatic substitution or dimerization. The methyl group sterically and electronically caps this site, dictating that subsequent reactions occur elsewhere on the ring system.
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The C5-Bromine Atom: An electron-withdrawing halogen situated on the benzene moiety. This bromine acts as a prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions, allowing for extensive derivatization[2].
To establish a baseline for experimental design, the quantitative physicochemical properties of 5-BMBT are summarized below[1][3]:
| Property | Value | Structural Implication |
| IUPAC Name | 5-bromo-2-methyl-1-benzothiophene | Defines connectivity and regiochemistry. |
| CAS Number | 7312-07-4 | Primary identifier for reagent sourcing. |
| Molecular Formula | C9H7BrS | Indicates a high degree of unsaturation. |
| Molecular Weight | 227.12 g/mol | Low molecular weight ideal for a fragment building block. |
| Exact Mass | 225.94518 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | ~4.0 | High lipophilicity; drives membrane permeability in drug design. |
| SMILES | CC1=CC2=C(S1)C=CC(=C2)Br | Computational identifier for in silico modeling. |
Mechanistic Insights into Reactivity
The asymmetric nature of 5-BMBT creates a highly predictable reactivity profile. Understanding the causality behind its chemical behavior is essential for designing successful synthetic routes.
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Regioselective Cross-Coupling: The carbon-bromine bond at C5 is the weakest bond in the molecule, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). This enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings[2].
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Sulfur Oxidation: The thioether core (S1) can be selectively oxidized to a sulfoxide (S=O) or a 1,1-dioxide (sulfone, O=S=O) using strong oxidants like hydrogen peroxide in acetic acid[4]. This transformation drastically alters the electronic nature of the core, converting the electron-rich benzothiophene into an electron-deficient system, which is useful for tuning the electronic properties of OLED materials or modulating the binding affinity of a drug candidate.
Diagram 1: Structural reactivity relationship mapping the functional nodes of 5-BMBT.
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
To demonstrate the utility of 5-BMBT as a synthetic building block, the following protocol outlines a self-validating system for a Suzuki-Miyaura cross-coupling. This method attaches an aryl or alkyl group to the C5 position.
Causality in Protocol Design:
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Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a phase that can otherwise be sluggish for sterically hindered heteroaromatics.
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Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the organic electrophile (5-BMBT) remains solvated in the ethereal phase, while the inorganic base (K₂CO₃) dissolves in the aqueous phase, facilitating the crucial transmetalation step at the solvent interface.
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Degassing: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) species. Strict inert atmosphere conditions are mandatory to prevent catalyst death and homocoupling side reactions.
Step-by-Step Methodology:
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Reagent Preparation: In an oven-dried Schlenk flask, combine 5-BMBT (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
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Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Submerge the mixture in an ultrasonic bath and sparge with ultra-pure Nitrogen (N₂) or Argon gas for 15 minutes.
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Catalytic Cycle (Heating): Seal the flask and heat the reaction mixture to 90°C using an oil bath or heating block. Stir vigorously for 12 hours.
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In-Process Validation: After 12 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the 225.9 m/z peak (5-BMBT) and the emergence of the product mass confirms reaction completion.
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Workup & Extraction: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate on silica gel.
Diagram 2: Experimental workflow for the Pd-catalyzed Suzuki coupling of 5-BMBT.
Structural Impact on Drug Design
In medicinal chemistry, the substitution of an indole core with a benzothiophene core (such as 5-BMBT) is a classic bioisosteric replacement strategy.
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Metabolic Stability: The indole nitrogen is a common site for phase II metabolism (e.g., N-glucuronidation). By replacing the NH group with a sulfur atom, 5-BMBT eliminates this metabolic liability, often extending the in vivo half-life of the resulting drug candidate. Furthermore, the C2-methyl group prevents metabolic epoxidation at the C2-C3 double bond, a known vulnerability in unsubstituted thiophenes.
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Lipophilicity and Target Binding: The sulfur atom lacks hydrogen-bond donating capability, which inherently increases the overall lipophilicity of the molecule (XLogP ~4.0)[1]. This property is highly advantageous when optimizing molecules for central nervous system (CNS) penetration or for binding within highly hydrophobic protein pockets (e.g., PPAR agonists)[4].
References
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PubChem. "5-Bromo-2-methyl-1-benzothiophene | C9H7BrS | CID 13663035" National Institutes of Health (NIH).[Link]
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European Chemicals Agency. "5-bromo-2-methyl-1-benzothiophene" ECHA CHEM.[Link]
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Amazon S3 / Nature Communications (Supplementary Data). "Biocatalytic activation of sulfur heteroaromatics facilitates dearomatizing cross-couplings to set stereogenic centres or axes". Amazon AWS.[Link]
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Sauerberg et al. "United States Patent: Compounds useful for treating conditions mediated by PPARs (References J. Med. Chem. 1986, 29, 1643)". Google Patents.[Link]
